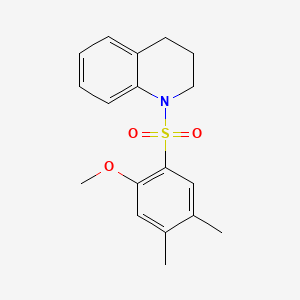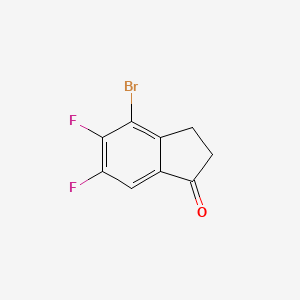![molecular formula C23H18FNO3S B2957991 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866725-78-2](/img/structure/B2957991.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a 2-methylphenylmethyl group attached to a dihydroquinolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
作用机制
Target of Action
Compounds with a benzenesulfonyl group are often used as inhibitors for various enzymes . .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, inhibitors work by binding to the active site of an enzyme, preventing it from carrying out its function .
Biochemical Pathways
Without knowing the specific target, it’s difficult to say which biochemical pathways would be affected. Enzyme inhibitors can have wide-ranging effects, depending on the role of the inhibited enzyme in cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a benzenesulfonyl group could influence how the compound is absorbed and distributed in the body . .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. In general, enzyme inhibitors can disrupt cellular processes, potentially leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . For example, the stability of a compound could be affected by temperature, while its efficacy could be influenced by the pH of its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the 2-Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反应分析
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzenesulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Benzenesulfonyl Derivatives: Compounds like benzenesulfonyl chloride and benzenesulfonamide.
Fluoroquinolines: Compounds like ciprofloxacin and levofloxacin.
Dihydroquinolinones: Compounds like 1,4-dihydroquinolin-4-one derivatives.
Uniqueness
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-5-6-8-17(16)14-25-15-22(29(27,28)19-9-3-2-4-10-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBZSCAONDGYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)



![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)


![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)



![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)
![(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2957931.png)
